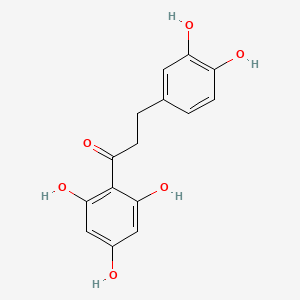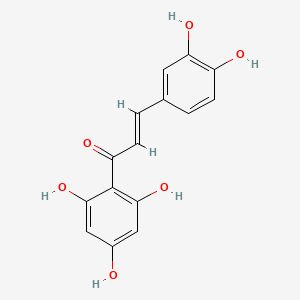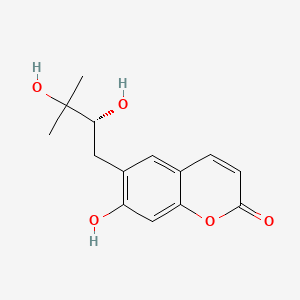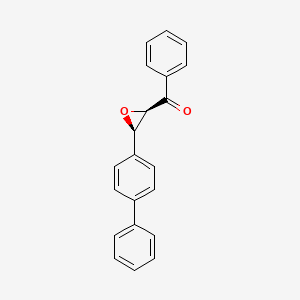
Sterebin A-Stevia rebaudiana
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stevia rebaudiana, commonly known as stevia, is a perennial shrub native to South America. It is a member of the Asteraceae family and is widely used as a sweetener due to its intense sweetness. The active component of stevia is a diterpene glycoside known as stevioside, which is responsible for the sweet taste of the plant. The extract of stevia, known as stevia extract or steviol glycosides, is used as a sugar substitute in food and beverages.
Scientific Research Applications
Therapeutic Applications
Natural Sweetener with Medicinal Benefits Stevia rebaudiana, renowned for its sweetening properties, is also acknowledged for its medicinal benefits. Steviol glycosides, primarily stevioside and rebaudioside A, extracted from the plant, are pivotal not only as non-caloric sweeteners but also for their therapeutic potential. These compounds showcase an array of medicinal activities including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal properties. The biological activities of steviol glycosides highlight their potential in addressing various health conditions, warranting further exploration into their therapeutic applications and underlying mechanisms (Orellana-Paucar, 2023).
Antioxidant and Renal Protective Properties Stevia leaves, particularly their extracted polyphenols and fiber, have been studied for their antioxidant and anti-diabetic properties. In diabetic rats, supplementation with stevia leaves or its polyphenol extract was observed to reduce oxidative stress and improve antioxidant status. This led to a reduction in blood glucose levels and liver toxicity markers, and an improvement in insulin levels and renal function. These findings suggest a potential role for stevia in managing diabetes and its complications, including oxidative stress and renal damage (Shivanna, Naika, Khanum, & Kaul, 2013).
Anti-Cariogenic Properties Stevia's glycosides, notably steviosides, and related compounds such as rebaudioside A and isosteviol, have demonstrated not only sweetness but also therapeutic benefits. These compounds exhibit anti-hyperglycemic, anti-hypertensive, anti-inflammatory, anti-tumor, anti-diarrheal, diuretic, and immunomodulatory actions. Of particular note is their anti-bacterial effect on oral bacterial flora, pointing towards the anti-cariogenic properties of stevia extracts. This suggests a non-cariogenic nature of stevia, making it a potentially beneficial sweetener with respect to dental health (Ferrazzano et al., 2015).
Industrial and Biotechnological Applications
Biotechnological Approaches for Cultivation and Metabolite Production Stevia's increasing usage in medicine, pharmacy, and the food industry necessitates mass propagation through biotechnological methods. The cultivation of Stevia using biotechnological approaches, such as the application of plant growth regulators, additives, and nanoparticles, shows promise in enhancing the production of biomass and secondary metabolites, including steviol glycosides. These approaches have the potential to improve the agronomic traits of Stevia plants and increase the production of valuable compounds (Miladinova-Georgieva et al., 2022).
Molecular Diagnostics and Genetic Studies Recent advances in molecular diagnostics and genetic studies of Stevia rebaudiana have unveiled its potential in the medical field. Research focusing on cloning genes involved in steviol glycoside biosynthesis, transgenic studies, RNAi experiments, and miRNA profiling has been instrumental in understanding the plant's development and physiology. These studies offer insights into Stevia's roles and the regulation of gene expression, highlighting its significance in pharmacology and as a model plant for comparative studies (Mandhan & Singh, 2022).
Mechanism of Action
Target of Action
The primary targets of Sterebin A-Stevia rebaudiana are the enzymes involved in the biosynthesis of steviol glycosides (SGs), a group of sweet-tasting compounds . These enzymes include phosphoenol pyruvate carboxykinase (PEPCK) and others involved in the synthesis of new glucose . The role of these enzymes is to regulate glucose metabolism, and their inhibition by Sterebin A can lead to enhanced insulin secretion and increased insulin sensitivity .
Mode of Action
This compound interacts with its targets by inhibiting the expression of the PEPCK gene in the liver . This inhibition prevents the synthesis of new glucose, thereby stimulating insulin secretion and increasing insulin sensitivity .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve glucose metabolism . The inhibition of PEPCK gene expression leads to a decrease in gluconeogenesis, the process of producing glucose from non-carbohydrate sources . This results in enhanced insulin secretion and increased insulin sensitivity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Steviol glycosides, including Sterebin A, are known to be noncaloric, noncariogenic, and nonfermentative . They exhibit superior sweetener proficiency compared to sucrose . Further clinical research is needed to understand the underlying mechanisms of action, therapeutic indexes, and pharmacological applications .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced insulin secretion, increased insulin sensitivity, and prevention of new glucose synthesis . These effects contribute to the compound’s potential antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the growth conditions of the Stevia plant, such as nutrition and climate, can affect the concentration of various SGs, including Sterebin A . High glycoside percentage is found in Stevia grown in mountainous regions . Furthermore, when the length of the day is less than twelve hours and when temperatures are below 293 K, the rate of growth diminishes .
Biochemical Analysis
Biochemical Properties
Sterebin A, like other compounds in Stevia rebaudiana, is a diterpene glycoside . Diterpene glycosides are known to interact with various enzymes, proteins, and other biomolecules, often influencing biochemical reactions
Cellular Effects
Stevia rebaudiana and its compounds have been shown to have significant anti-inflammatory effects . They have been observed to cause marked inhibition of inflammation in laboratory settings
Temporal Effects in Laboratory Settings
Stevia rebaudiana extracts have been shown to have significant anti-inflammatory effects , suggesting that Sterebin A may have similar properties
Dosage Effects in Animal Models
Stevia rebaudiana has been shown to have immunomodulatory activities in experimental rats The effects varied with different dosages, suggesting that Sterebin A may have similar dosage-dependent effects
Metabolic Pathways
Stevia rebaudiana is known to be involved in the biosynthesis of steviol glycosides It’s plausible that Sterebin A is involved in similar metabolic pathways and interacts with certain enzymes or cofactors
Transport and Distribution
Stevia rebaudiana’s compounds are known to be transported and distributed within the plant’s tissues It’s plausible that Sterebin A follows similar transport and distribution patterns
Subcellular Localization
Certain transcription factors in Stevia rebaudiana have been shown to have specific subcellular localizations It’s plausible that Sterebin A has a specific subcellular localization that affects its activity or function
properties
IUPAC Name |
(E)-4-[(1R,2S,3S,4R,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14?,15+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJPXABQYFWPD-GSZDNMEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1[C@]2(CCCC(C2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)









